molecular formula C14H11FN4O2 B3073529 3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-29-3

3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No. B3073529
CAS RN: 1018052-29-3
M. Wt: 286.26 g/mol
InChI Key: CMINVBXUBBGNSN-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are often characterized by their NMR spectra, with signals assignable to the pyrimidine and the triazole proton .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving amides, amines, carbonyls, azides, and alkynes .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy . The IR absorption spectra can also provide valuable information .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a series of reactions with various reactive centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their melting points and IR spectra .

Scientific Research Applications

Antibacterial Activity

Research demonstrates the use of compounds structurally related to 3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid in antibacterial applications. For example, derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and shown to exhibit antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, other derivatives have been synthesized with a focus on antimicrobial properties (Farghaly & Hassaneen, 2013).

Antimycobacterial Properties

Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, closely related to the compound , have been designed and evaluated for their antimycobacterial properties. A specific derivative exhibited potent inhibition of Mycobacterium tuberculosis growth (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Anticancer and Antiproliferative Activity

There's also research indicating the potential use of similar compounds in cancer treatment. For instance, fluorinated derivatives have shown antiproliferative activity against various cancer cell lines, suggesting a mechanism of action distinct from traditional inhibitors like dihydrofolate reductase (Dolzhenko et al., 2008).

Synthesis and Structural Analysis

Significant research has been dedicated to the synthesis and structural analysis of these compounds. Studies have detailed the crystal structure and spectroscopic characterization of related derivatives, contributing to a deeper understanding of their potential applications (Hu et al., 2011).

Future Directions

Future research could focus on further characterizing the physical and chemical properties of this compound, as well as investigating its potential biological activities .

properties

IUPAC Name

3-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c15-10-3-1-9(2-4-10)11-7-8-16-14-17-12(18-19(11)14)5-6-13(20)21/h1-4,7-8H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMINVBXUBBGNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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